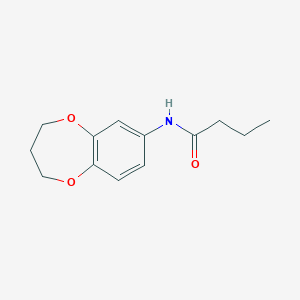![molecular formula C16H20N2O2 B7475622 1-[4-(1-Phenylcyclopropanecarbonyl)piperazin-1-yl]ethanone](/img/structure/B7475622.png)
1-[4-(1-Phenylcyclopropanecarbonyl)piperazin-1-yl]ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-(1-Phenylcyclopropanecarbonyl)piperazin-1-yl]ethanone, also known as PCPPE, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of 1-[4-(1-Phenylcyclopropanecarbonyl)piperazin-1-yl]ethanone is not fully understood, but it is believed to involve the modulation of various neurotransmitters, including dopamine, serotonin, and norepinephrine. 1-[4-(1-Phenylcyclopropanecarbonyl)piperazin-1-yl]ethanone has also been shown to have antioxidant and anti-inflammatory properties, which can help reduce oxidative stress and inflammation in the body.
Biochemical and Physiological Effects:
1-[4-(1-Phenylcyclopropanecarbonyl)piperazin-1-yl]ethanone has been shown to have various biochemical and physiological effects, including the modulation of neurotransmitters, the reduction of oxidative stress and inflammation, and the inhibition of tumor growth and proliferation. 1-[4-(1-Phenylcyclopropanecarbonyl)piperazin-1-yl]ethanone has also been shown to have neuroprotective properties, which can help prevent neuronal damage caused by ischemia, hypoxia, and oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
1-[4-(1-Phenylcyclopropanecarbonyl)piperazin-1-yl]ethanone has several advantages for lab experiments, including its low toxicity and high stability. However, 1-[4-(1-Phenylcyclopropanecarbonyl)piperazin-1-yl]ethanone also has some limitations, including its limited solubility in water and its potential to form aggregates in solution.
Orientations Futures
There are several future directions for the study of 1-[4-(1-Phenylcyclopropanecarbonyl)piperazin-1-yl]ethanone, including the development of more efficient synthesis methods, the investigation of its potential therapeutic applications in other fields of medicine, and the elucidation of its mechanism of action. Additionally, the use of 1-[4-(1-Phenylcyclopropanecarbonyl)piperazin-1-yl]ethanone as a potential drug candidate for the treatment of various neurological, psychiatric, and oncological disorders should be further explored.
Méthodes De Synthèse
The synthesis of 1-[4-(1-Phenylcyclopropanecarbonyl)piperazin-1-yl]ethanone involves the reaction of 1-phenylcyclopropanecarbonyl chloride with piperazine in the presence of anhydrous potassium carbonate and anhydrous dichloromethane. The resulting product is then treated with ethanone to obtain 1-[4-(1-Phenylcyclopropanecarbonyl)piperazin-1-yl]ethanone.
Applications De Recherche Scientifique
1-[4-(1-Phenylcyclopropanecarbonyl)piperazin-1-yl]ethanone has been studied for its potential therapeutic applications in various fields of medicine, including neurology, psychiatry, and oncology. In neurology, 1-[4-(1-Phenylcyclopropanecarbonyl)piperazin-1-yl]ethanone has been shown to have neuroprotective properties, which can help prevent neuronal damage caused by ischemia, hypoxia, and oxidative stress. In psychiatry, 1-[4-(1-Phenylcyclopropanecarbonyl)piperazin-1-yl]ethanone has been studied for its potential use in treating depression, anxiety, and other mood disorders. In oncology, 1-[4-(1-Phenylcyclopropanecarbonyl)piperazin-1-yl]ethanone has been shown to have anti-tumor properties, which can help inhibit the growth and proliferation of cancer cells.
Propriétés
IUPAC Name |
1-[4-(1-phenylcyclopropanecarbonyl)piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c1-13(19)17-9-11-18(12-10-17)15(20)16(7-8-16)14-5-3-2-4-6-14/h2-6H,7-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXBJRDTZACHGGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C(=O)C2(CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(1-Phenylcyclopropanecarbonyl)piperazin-1-yl]ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(1-cyanocyclopentyl)-2-[4-(4-cyanopyridin-2-yl)piperazin-1-yl]acetamide](/img/structure/B7475552.png)

![N-[(4-chlorophenyl)methyl]-N-methylpyridine-2-carboxamide](/img/structure/B7475556.png)
![N-[(2-chlorophenyl)methyl]-N-methylfuran-2-carboxamide](/img/structure/B7475557.png)


![N-[(4-fluorophenyl)methyl]-N,2,2-trimethylpropanamide](/img/structure/B7475586.png)
![N-[(4-fluorophenyl)methyl]-N-methylfuran-2-carboxamide](/img/structure/B7475593.png)



![N-[2-(dimethylamino)-2-oxoethyl]-3,4-dimethylbenzamide](/img/structure/B7475629.png)
